molecular formula C14H15FN4 B2996456 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine CAS No. 2380100-52-5

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine

カタログ番号 B2996456
CAS番号: 2380100-52-5
分子量: 258.3
InChIキー: NRSRFXQBFBTGLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine, also known as AZD6738, is a small molecule inhibitor that has been developed as a potential cancer therapy. It is a potent and selective inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR), which plays a key role in the DNA damage response pathway.

作用機序

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine works by inhibiting the ATR kinase, which is a key mediator of the DNA damage response pathway. ATR is activated in response to DNA damage, and it plays a critical role in preventing the replication of damaged DNA. By inhibiting ATR, 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine can induce DNA damage and cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been shown to induce DNA damage and cell death in a variety of cancer cell lines, including those that are resistant to chemotherapy and radiation therapy. It has also been shown to enhance the efficacy of these therapies in preclinical models. In addition, 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been shown to have a favorable safety profile in both preclinical and clinical studies.

実験室実験の利点と制限

One advantage of using 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine in lab experiments is that it is a highly selective inhibitor of ATR, which reduces the risk of off-target effects. Another advantage is that it has been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, one limitation is that it is still in the early stages of clinical development, and its long-term safety and efficacy in humans is not yet fully understood.

将来の方向性

There are several potential future directions for research on 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine. One area of focus could be on identifying biomarkers that can predict response to treatment with 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine. Another area of focus could be on developing combination therapies that can enhance the efficacy of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine in specific types of cancer. Finally, future studies could focus on optimizing the dosing and scheduling of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine to maximize its therapeutic potential.

合成法

The synthesis of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine involves a multi-step process that starts with the reaction of 5-fluoro-6-phenylpyrimidin-4-amine with N-methylazetidin-3-ol in the presence of a base. This is followed by several purification steps, including column chromatography and recrystallization, to obtain the final product in high purity and yield.

科学的研究の応用

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the DNA damage response pathway, which is often upregulated in cancer cells. 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has also been shown to have synergistic effects with other targeted therapies, such as PARP inhibitors and checkpoint inhibitors.

特性

IUPAC Name

1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c1-16-11-7-19(8-11)14-12(15)13(17-9-18-14)10-5-3-2-4-6-10/h2-6,9,11,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSRFXQBFBTGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。